molecular formula C20H18O6 B2841356 2-Methoxyethyl 5-(benzoyloxy)-2-methyl-1-benzofuran-3-carboxylate CAS No. 300674-45-7

2-Methoxyethyl 5-(benzoyloxy)-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B2841356
CAS RN: 300674-45-7
M. Wt: 354.358
InChI Key: JHETVJONUSQRAC-UHFFFAOYSA-N
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Description

The compound is a derivative of benzofuran, which is a heterocyclic compound . The name suggests it has methoxyethyl, benzoyloxy, and carboxylate functional groups attached to a benzofuran core .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For this compound, reactions could involve the methoxyethyl, benzoyloxy, and carboxylate groups .

Scientific Research Applications

Antimicrobial Potential

The compound is closely related to benzofuran derivatives, which have been synthesized for potential antimicrobial activities. For instance, derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate have been tested against a selection of Gram-positive cocci, Gram-negative rods, and yeasts, demonstrating the broader antimicrobial research implications of benzofuran compounds (Krawiecka et al., 2012).

β-Amyloid Aggregation Inhibition

Research on benzofuran derivatives also extends to the investigation of β-amyloid aggregation inhibition, a critical pathway in Alzheimer's disease research. The synthesis of specific benzofuran compounds, such as 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran, has shown potent inhibition capabilities, highlighting the potential of benzofuran derivatives in neurodegenerative disease research (Choi et al., 2003).

Anticholinesterase Activity

Benzofuran derivatives, such as those synthesized from 5-hydroxy-3-methyl-3-methoxycarbonylmethylenebenzofuran-2(3H)-one, have been evaluated for their anticholinesterase action. These compounds exhibit potent inhibitory action against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), with certain derivatives showing remarkable selectivity. This suggests potential therapeutic applications in treating diseases characterized by cholinesterase dysfunction, such as Alzheimer's disease (Luo et al., 2005).

Analgesic Activity

The synthesis of substituted 1-benzofurans and 1-benzothiophenes has revealed significant analgesic activities. This research avenue indicates the possibility of developing new pain management drugs based on the structural modifications of benzofuran compounds, providing a promising outlook for novel analgesic agents (Rádl et al., 2000).

Renewable PET Synthesis

Benzofuran derivatives have also found applications in the field of sustainable materials, particularly in the synthesis of renewable polyethylene terephthalate (PET). Research into the Diels–Alder and dehydrative aromatization reactions between ethylene and biomass-derived furans catalyzed by Lewis acid molecular sieves showcases the potential of benzofuran derivatives in creating biobased terephthalic acid precursors, a key component of PET (Pacheco et al., 2015).

Safety and Hazards

Safety and hazards of a compound depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

The future directions in the study of a compound depend on its potential applications in fields such as medicine, materials science, and environmental science .

properties

IUPAC Name

2-methoxyethyl 5-benzoyloxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-13-18(20(22)24-11-10-23-2)16-12-15(8-9-17(16)25-13)26-19(21)14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHETVJONUSQRAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=CC=C3)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxyethyl 5-(benzoyloxy)-2-methylbenzofuran-3-carboxylate

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